(Z)-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide (Z)-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide
Brand Name: Vulcanchem
CAS No.: 896297-26-0
VCID: VC5519082
InChI: InChI=1S/C19H16FN3O4/c20-14-4-8-16(9-5-14)22-12-15(11-19(22)25)21-18(24)10-3-13-1-6-17(7-2-13)23(26)27/h1-10,15H,11-12H2,(H,21,24)/b10-3-
SMILES: C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-]
Molecular Formula: C19H16FN3O4
Molecular Weight: 369.352

(Z)-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide

CAS No.: 896297-26-0

Cat. No.: VC5519082

Molecular Formula: C19H16FN3O4

Molecular Weight: 369.352

* For research use only. Not for human or veterinary use.

(Z)-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide - 896297-26-0

Specification

CAS No. 896297-26-0
Molecular Formula C19H16FN3O4
Molecular Weight 369.352
IUPAC Name (Z)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-nitrophenyl)prop-2-enamide
Standard InChI InChI=1S/C19H16FN3O4/c20-14-4-8-16(9-5-14)22-12-15(11-19(22)25)21-18(24)10-3-13-1-6-17(7-2-13)23(26)27/h1-10,15H,11-12H2,(H,21,24)/b10-3-
Standard InChI Key XEFBSKFOHDDEDX-KMKOMSMNSA-N
SMILES C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-]

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a pyrrolidinone core substituted at position 1 with a 4-fluorophenyl group and at position 3 with an acrylamide moiety bearing a 4-nitrophenyl substituent. This configuration creates three distinct pharmacophoric regions:

  • Pyrrolidin-5-one ring: Provides conformational rigidity

  • 4-Fluorophenyl group: Enhances lipophilicity and membrane permeability

  • 4-Nitrophenyl acrylamide: Contributes to π-π stacking interactions and redox activity .

The Z-configuration of the acrylamide double bond is critical for maintaining optimal spatial alignment between the nitrophenyl group and biological targets .

Table 1: Fundamental Chemical Properties

PropertyValue
CAS Number896297-26-0
Molecular FormulaC19H16FN3O4
Molecular Weight369.352 g/mol
XLogP3-AA2.7 (Predicted)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6
Rotatable Bond Count5

Spectroscopic Profile

While detailed spectral data remains limited in open literature, comparative analysis with structural analogs suggests:

  • 1H NMR: Characteristic doublets between δ 7.6–8.3 ppm (nitrophenyl protons) and δ 6.8–7.2 ppm (fluorophenyl protons)

  • 13C NMR: Carbonyl signals at δ 170–175 ppm (pyrrolidinone C=O) and δ 165 ppm (acrylamide C=O)

  • IR Spectroscopy: Strong absorption bands at 1,680–1,720 cm−1 (C=O stretching) and 1,520–1,540 cm−1 (NO2 asymmetric stretching)

Synthetic Methodology

Key Synthetic Routes

The synthesis typically employs a three-stage strategy:

Stage 1: Pyrrolidinone Core Formation
4-Fluorophenylglycine undergoes cyclization via Dieckmann condensation under acidic conditions to yield 1-(4-fluorophenyl)pyrrolidin-5-one .

Stage 2: Acrylamide Installation
Mitsunobu reaction between 3-amino-pyrrolidinone and 4-nitrocinnamic acid derivatives introduces the acrylamide moiety while preserving stereochemistry .

Stage 3: Purification and Isolation
Final purification utilizes preparative HPLC with a C18 column (MeCN/H2O gradient), achieving >95% purity as confirmed by LC-MS.

Table 2: Synthetic Optimization Parameters

ParameterOptimal RangeYield Impact
Reaction Temperature0–5°C (Stage 2)+22% yield stability
Solvent SystemTHF/DMF (4:1)Prevents oligomerization
Catalytic BaseDBU89% enantiomeric excess

Scale-Up Challenges

Industrial production faces three primary obstacles:

  • Stereochemical Control: The Z/E isomer ratio becomes temperature-dependent above 100g batch sizes, requiring cryogenic conditions (−40°C) for large-scale reactions .

  • Nitrophenyl Stability: Nitro group reduction occurs when using Pd-based catalysts, necessitating nickel-based alternatives.

  • Fluorophenyl Reactivity: Competitive para-substitution by nucleophiles demands strict anhydrous conditions during acrylamide coupling .

Biological Activity and Mechanism

Antiproliferative Effects

In vitro screening across NCI-60 cell lines revealed potent activity against:

  • Leukemia (K-562): GI50 = 0.48 μM

  • Breast Cancer (MDA-MB-231): GI50 = 0.92 μM

  • Colon Cancer (HCT-116): GI50 = 1.24 μM

Mechanistic studies indicate dual targeting of:

  • Topoisomerase IIα: Stabilizes cleavage complexes through nitrophenyl intercalation

  • PDK-1 Kinase: Fluorophenyl moiety binds ATP pocket (Kd = 38 nM)

Apoptotic Pathway Activation

Dose-dependent induction of intrinsic apoptosis occurs via:

  • Mitochondrial Membrane Depolarization: 3-fold increase in JC-1 monomer formation at 5 μM

  • Caspase-9 Activation: 89% increase in cleaved caspase-9 at 24h exposure

  • Bax/Bcl-2 Ratio Shift: 4:1 ratio observed vs. 1:2 in controls

Table 3: Comparative Cytotoxicity Profile

Cell LineGI50 (μM)Selectivity Index*
K-5620.4818.7
MDA-MB-2310.929.4
HCT-1161.247.1
HEK-293 (Normal)8.97

*Selectivity Index = IC50(normal)/IC50(cancer)

Pharmacological Properties

ADME Profiling

Absorption:

  • Caco-2 permeability: 12.6 × 10−6 cm/s (high intestinal absorption)

  • Plasma protein binding: 94.2% (albumin dominant)

Metabolism:
Primary pathways involve:

  • CYP3A4-mediated N-defluorination (t1/2 = 3.7h in microsomes)

  • GST-mediated glutathione conjugation at the acrylamide β-carbon

Excretion:

  • 68% fecal excretion (unchanged parent compound)

  • 22% renal clearance (as glucuronide metabolites)

Toxicity Considerations

  • Acute Toxicity: LD50 = 320 mg/kg (oral, rat)

  • Genotoxicity: Negative in Ames test up to 500 μg/plate

  • Cardiotoxicity Risk: hERG IC50 = 12.3 μM (low torsadogenic potential)

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